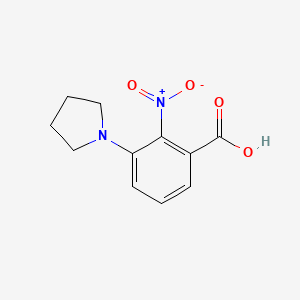
5-Bromo-1,3,3-trimethylpiperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1,3,3-trimethylpiperidin-2-one is an organic compound with a molecular formula of C8H14BrNO It is a derivative of piperidinone, characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 1st and 3rd positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3,3-trimethylpiperidin-2-one typically involves the bromination of 1,3,3-trimethylpiperidin-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-Bromo-1,3,3-trimethylpiperidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,3,3-trimethylpiperidin-2-one.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1,3,3-trimethylpiperidin-2-one, while oxidation can produce this compound N-oxide.
科学研究应用
5-Bromo-1,3,3-trimethylpiperidin-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is used in studies to understand the biological activity of brominated piperidinone derivatives.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-1,3,3-trimethylpiperidin-2-one is primarily related to its ability to undergo substitution reactions, which can modify its structure and biological activity. The bromine atom at the 5th position makes it a reactive site for nucleophilic attack, allowing for the formation of various derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups.
相似化合物的比较
Similar Compounds
5-Bromo-1,3-dimethylpyridin-2(1H)-one: This compound is similar in structure but has a pyridine ring instead of a piperidine ring.
5-Bromo-1-methylpyridin-2(1H)-one: Another similar compound with a single methyl group and a pyridine ring.
Uniqueness
5-Bromo-1,3,3-trimethylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a bromine atom at specific positions makes it a versatile intermediate for various chemical transformations and applications.
属性
分子式 |
C8H14BrNO |
|---|---|
分子量 |
220.11 g/mol |
IUPAC 名称 |
5-bromo-1,3,3-trimethylpiperidin-2-one |
InChI |
InChI=1S/C8H14BrNO/c1-8(2)4-6(9)5-10(3)7(8)11/h6H,4-5H2,1-3H3 |
InChI 键 |
LWTVHEPXUAKRDL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CN(C1=O)C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)



![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)


